3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2 |
InChI Key |
RLYDOGRYZYMWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
Medicinal Chemistry
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine has shown potential as a pharmacophore in drug design. Its structural features allow for interactions with biological targets, making it a candidate for developing new therapeutic agents.
Case Study : A study investigated the anti-cancer properties of compounds derived from oxadiazoles. It was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further in anti-cancer drug development .
Agricultural Chemistry
This compound has been evaluated for its fungicidal and herbicidal properties. Research indicates that derivatives of oxadiazoles can act as effective agrochemicals.
Case Study : Research demonstrated that oxadiazole derivatives exhibited strong antifungal activity against plant pathogens. The incorporation of morpholine into the structure enhanced the bioactivity and selectivity of these compounds .
Material Science
The unique properties of this compound make it suitable for applications in polymer chemistry. It can serve as a building block for synthesizing functionalized polymers with desirable thermal and mechanical properties.
Case Study : A study on polymer composites revealed that incorporating this compound improved the thermal stability and mechanical strength of the materials. The oxadiazole moiety contributed to enhanced performance under stress conditions .
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- This compound : The phenyl group enhances aromatic interactions with hydrophobic binding pockets, while the morpholine ring improves aqueous solubility (logP ~1.5–2.0) and bioavailability. This balance makes it suitable for CNS-targeted therapies .
- 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic Acid (POPA) : The carboxylic acid group confers high solubility (logP ~1.0) but limits blood-brain barrier penetration. Demonstrates significant anti-inflammatory and analgesic activity (49.5% writhing inhibition at 300 mg/kg in mice) .
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: The aniline group increases lipophilicity (logP ~2.5), favoring membrane permeability but reducing solubility. No reported bioactivity, though similar triazole derivatives show antimicrobial and hypoglycemic effects .
Morpholine vs. Piperidine/Pyrrolidine Derivatives
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole : The pyrrolidine-phenethyl substituent enhances lipophilicity (logP ~3.5), favoring peripheral targets over CNS applications .
Pharmacological Profiles
Physicochemical Properties
- Lipophilicity : Morpholine derivatives (logP ~1.5–2.0) are less lipophilic than thiophene- or piperidine-containing analogs (logP ~3.0–3.5), favoring CNS penetration .
- Solubility : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, improving aqueous solubility (e.g., ~50 mg/mL in PBS) compared to methyl or phenyl analogs .
Biological Activity
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a morpholine ring fused with an oxadiazole ring, characterized by the molecular formula and a molecular weight of approximately 231.25 g/mol. Its unique structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.
This compound exhibits significant interactions with various enzymes and proteins:
- Enzyme Interactions : It has been shown to interact with key enzymes such as kinases and phosphatases, influencing cellular signaling pathways. These interactions often result in the inhibition or activation of enzyme activity.
- Protein Binding : The compound can bind to specific protein domains, affecting protein conformation and function. This property is crucial for its potential therapeutic effects.
Biological Activities
The compound has been investigated for several biological activities:
-
Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- It demonstrated significant inhibition against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the low micromolar range .
- A derivative of this compound showed an IC50 of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its overall therapeutic potential.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
Case Studies and Research Findings
A variety of studies have documented the biological activity of this compound:
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Anticancer activity observed | HeLa, CaCo-2 | Low micromolar range |
| Study B | Inhibition against ovarian cancer | OVXF 899 | 2.76 µM |
| Study C | Antimicrobial efficacy | Various bacterial strains | Varies by strain |
| Study D | Antioxidant potential measured | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
